N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide
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Overview
Description
N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide: is a chemical compound with the molecular formula C17H14BrNO2 This compound is known for its unique structural features, which include a cyclopropane ring and a benzoyl group attached to a brominated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide typically involves the following steps:
Bromination: The starting material, 2-benzoylphenyl, undergoes bromination to introduce a bromine atom at the 4-position of the phenyl ring.
Cyclopropanation: The brominated intermediate is then subjected to cyclopropanation using a suitable cyclopropanating agent, such as diazomethane or a cyclopropyl carboxylate ester.
Amidation: The final step involves the reaction of the cyclopropanated intermediate with an amine, such as cyclopropanecarboxamide, under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-benzoylphenyl)cyclopropanecarboxamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
N-(4-bromophenyl)cyclopropanecarboxamide: Lacks the benzoyl group, which may affect its chemical properties and applications.
N-(2-benzoyl-4-chlorophenyl)cyclopropanecarboxamide: Contains a chlorine atom instead of bromine, which may influence its reactivity and biological effects.
Uniqueness: N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide is unique due to the presence of both the benzoyl and bromine substituents, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2/c18-13-8-9-15(19-17(21)12-6-7-12)14(10-13)16(20)11-4-2-1-3-5-11/h1-5,8-10,12H,6-7H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBVZHXUBBWUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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